molecular formula C8H9N3 B580322 7-Methylimidazo[1,2-a]pyridin-6-amine CAS No. 1215984-92-1

7-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B580322
CAS No.: 1215984-92-1
M. Wt: 147.181
InChI Key: UCIOIZSVWRSEDL-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridin-6-amine is a nitrogen-containing fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities and presence in several investigational compounds . This specific amine-substituted derivative serves as a versatile building block for the synthesis of more complex molecules. Research into analogous compounds highlights the potential of this scaffold. Imidazo[1,2-a]pyridine-based molecules are being explored as potent inhibitors of the PI3Kα signaling pathway for cancer therapy and have also been identified as novel, efficacious inhibitors of ferroptosis, a form of cell death implicated in neurological diseases and ischemic stroke . The structural motif is commonly synthesized using multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which allows for efficient construction and functionalization . As a key intermediate, this compound provides researchers with a critical pharmacophore for developing targeted therapies and probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIOIZSVWRSEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Imidazo 1,2 a Pyridine Systems

Historical and Modern Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Nucleus

The synthesis of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to the development of both classical and contemporary methods. These approaches offer various pathways to access this privileged heterocyclic system.

Condensation Reactions of 2-Aminopyridines with Carbonyl Compounds

One of the most fundamental and widely utilized methods for constructing the imidazo[1,2-a]pyridine skeleton involves the condensation of 2-aminopyridines with various carbonyl compounds. This strategy encompasses reactions with α-halogenocarbonyls, aldehydes, and ketones.

The classical Tschitschibabin reaction, first reported in 1925, involves the reaction of 2-aminopyridine (B139424) with α-haloketones. bio-conferences.org This method, while foundational, can be limited by the availability and lachrymatory nature of α-halocarbonyl compounds. mdpi.comnih.gov Modern variations of this approach have focused on developing more environmentally friendly and efficient conditions, including catalyst-free and solvent-free procedures at moderate temperatures. bio-conferences.org For instance, the condensation of 2-aminopyridines with bromoacetophenones can be achieved at room temperature in DMF with potassium carbonate as a base. nih.govacs.org

The reaction of 2-aminopyridines with aldehydes and ketones has also been extensively explored. Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a versatile route to a broad range of functionalized imidazo[1,2-a]pyridines. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water offers a green, metal-free alternative. organic-chemistry.org

Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in generating molecular complexity in a single step. nih.govmdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.govbeilstein-journals.org This three-component condensation involves the reaction of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. bio-conferences.orgnih.govsci-hub.se

The GBB reaction is often catalyzed by Lewis acids like scandium triflate or Brønsted acids to achieve higher yields. nih.gov This methodology has proven to be a robust and efficient route for creating diverse libraries of imidazo[1,2-a]pyridine derivatives. mdpi.combeilstein-journals.org The reaction proceeds via the formation of an iminium species from the 2-aminopyridine and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization and rearrangement to yield the final product. sci-hub.se

Cycloisomerization Approaches

Cycloisomerization reactions provide another elegant pathway to the imidazo[1,2-a]pyridine nucleus. These methods typically involve the formation of a key intermediate that subsequently undergoes an intramolecular cyclization. A notable example is the tandem amination/cycloisomerization of aryl propargylic alcohols with 2-aminopyridines. thieme-connect.com This reaction is mediated by zinc chloride for the initial amination and catalyzed by copper for the subsequent cycloisomerization, affording substituted imidazo[1,2-a]pyridines from readily available starting materials. thieme-connect.com

Another approach involves a tandem A³-coupling/cycloisomerization reaction. osi.lv This transition metal-catalyzed three-component reaction of an aldehyde, 2-aminopyridine, and an alkyne offers a direct route to functionalized imidazo[1,2-a]pyridines. osi.lvacs.org Copper catalysts are often employed in these transformations. acs.orgresearchgate.net

Oxidative Cyclization Protocols

Oxidative cyclization methods have gained prominence as they often utilize readily available starting materials and employ environmentally benign oxidants like air or molecular oxygen. A copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is a well-established example. organic-chemistry.org This protocol is compatible with a wide array of functional groups. organic-chemistry.org

Similarly, a copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has been developed. organic-chemistry.orgorganic-chemistry.org This method is considered environmentally friendly and efficient. organic-chemistry.org Flavin and iodine have also been used as a dual catalytic system for the aerobic oxidative C-N bond formation to produce imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides a rapid and green synthesis of these heterocycles. organic-chemistry.org

Functionalization and Derivatization of the Imidazo[1,2-a]pyridine Core

Once the imidazo[1,2-a]pyridine nucleus is constructed, further functionalization is often necessary to access a wider range of derivatives with diverse properties. The inherent electronic nature of the imidazo[1,2-a]pyridine ring makes certain positions more susceptible to electrophilic or nucleophilic attack, while modern catalytic methods have enabled the functionalization of otherwise unreactive C-H bonds.

Metal-Catalyzed C-H Functionalization Strategies

Direct C-H functionalization has become a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org Various transition metals, including copper (Cu), palladium (Pd), iron (Fe), gold (Au), and ruthenium (Ru), have been successfully employed to catalyze these transformations. nih.gov

The C3 position of the imidazo[1,2-a]pyridine ring is particularly nucleophilic and thus a common site for C-H functionalization. nih.govmdpi.com However, significant progress has also been made in the functionalization of other positions, such as C2, C5, C6, C7, and C8. rsc.org

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines

Metal CatalystPosition FunctionalizedType of FunctionalizationReference
Copper (Cu)C3Aerobic oxidative coupling organic-chemistry.org
Palladium (Pd)C3Arylation researchgate.net
Iron (Fe)C3Denitration organic-chemistry.org
Gold (Au)C3AlkynylationN/A
Ruthenium (Ru)C2ArylationN/A

Note: The table provides a general overview. Specific reaction conditions and substrates can influence the regioselectivity and outcome of the functionalization.

Palladium catalysis, in particular, has been instrumental in the development of C-H arylation, alkylation, and other coupling reactions on the imidazo[1,2-a]pyridine scaffold. The directing ability of the pyridine (B92270) nitrogen atom often plays a crucial role in achieving regioselectivity in these transformations. nih.gov For instance, the presence of the N-1 atom in 2-arylimidazo[1,2-a]pyridine can direct metal catalysts to facilitate ortho-C-H functionalization of the 2-aryl group. nih.gov

C2- and C3-Substitution Patterns

The imidazole (B134444) moiety of the imidazo[1,2-a]pyridine system is particularly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for functionalization. nih.govstackexchange.com A vast number of methods have been developed for the direct C-H functionalization at this position, including arylation, thiolation, formylation, and carbonylation, often facilitated by visible light-induced strategies. nih.govrsc.org

Conversely, C2-substitution typically requires different synthetic approaches. One common method involves the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which condenses a 2-aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine core with inherent substitution at the C2 and C3 positions. beilstein-journals.orgresearchgate.net This multicomponent approach allows for the introduction of diverse substituents at these positions from readily available starting materials. beilstein-journals.org Another strategy involves the condensation of 2-aminopyridines with α-haloketones, which directly installs a substituent at the C2 position derived from the ketone. acs.org

Table 1: Comparison of C2 and C3 Functionalization Methods

Position Common Reactions Reaction Type Key Features
C3 Arylation, Amination, Sulfonylation, Carbonylation nih.gov Direct C-H Functionalization High regioselectivity, often metal-catalyzed or photocatalyzed. nih.govrsc.org
C2 & C3 Groebke–Blackburn–Bienaymé Reaction researchgate.net Multicomponent Reaction Builds the core with substituents at C2 and C3 simultaneously. beilstein-journals.org

| C2 | Condensation with α-haloketones acs.org | Cyclocondensation | A classical and reliable method for C2-aryl or alkyl substitution. |

C6- and C8-Functionalization (e.g., Aminocarbonylation)

Functionalization of the pyridine ring, specifically at the C6 and C8 positions, is less straightforward than at C3 and often requires pre-functionalized substrates, such as halogenated imidazo[1,2-a]pyridines. nih.gov Palladium-catalyzed carbonylation reactions are a powerful tool for introducing carboxamide moieties at these positions, a common feature in biologically active molecules like the phosphodiesterase inhibitor Olprinone. nih.gov

The aminocarbonylation of 6-iodo or 8-iodoimidazo[1,2-a]pyridines can be achieved using a palladium catalyst, carbon monoxide, and a primary or secondary amine. nih.gov Studies have shown that recyclable palladium catalysts, such as those immobilized on a supported ionic liquid phase (SILP-Pd), can be used effectively for these transformations. The choice of reaction conditions, including the base, solvent, and CO pressure, is crucial for achieving high yields. For instance, the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine with morpholine has been successfully carried out using DBU as a base in toluene at 120 °C under 5 bar of CO. nih.gov

Table 2: Conditions for Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine

Amine Base Solvent Temperature (°C) CO Pressure (bar) Yield (%)
Morpholine Et₃N DMF 100 30 85 nih.gov
Morpholine DBU Toluene 120 5 93 nih.gov
Aniline Et₃N DMF 100 30 20 nih.gov

Data sourced from a study on heterogeneous catalytic aminocarbonylation. nih.gov

Metal-Free Functionalization Approaches

While transition-metal catalysis has been pivotal in developing functionalization methods, there is a growing interest in metal-free approaches to improve the environmental footprint and reduce costs. rsc.orgcolab.ws Several metal-free protocols have been established for the modification of the imidazo[1,2-a]pyridine scaffold. colab.ws

For C3-functionalization, a catalyst-free, three-component Petasis-like reaction has been developed for the arylomethylation of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid. nih.gov This one-pot reaction proceeds through a stable intermediate, followed by phenyl migration and decarboxylation at high temperatures. nih.gov Additionally, metal-free nitrosylation at the C3 position has been achieved using tert-Butyl nitrite (TBN) as the nitrogen monoxide source, yielding near-quantitative results under optimized conditions. daneshyari.com

The synthesis of the imidazo[1,2-a]pyridine core itself can also be accomplished without metal catalysts. An ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines using a KI/tert-butyl hydroperoxide system in water provides a green and efficient route to the heterocyclic system. organic-chemistry.org

Regioselective Synthesis of Specific Isomers and Derivatives

Controlling the position of substitution (regioselectivity) is paramount in the synthesis of specific, biologically active isomers. The inherent electronic properties of the imidazo[1,2-a]pyridine ring direct electrophilic attack primarily to the C3 position. stackexchange.com However, achieving substitution at other positions often requires strategic planning.

For example, the synthesis of specific isomers can be achieved by starting with a pre-substituted pyridine or aminopyridine. The condensation of appropriately substituted iodo-2-aminopyridines with chloroacetaldehyde allows for the regioselective preparation of 6-iodo, 7-iodo, or 8-iodoimidazo[1,2-a]pyridines, which are versatile intermediates for further functionalization. nih.gov

Furthermore, multicomponent reactions can be designed for regioselective outcomes. A concise and efficient synthesis of imidazo[1,2-a]pyridines has been developed through regioselective aza-ene additions and cyclic–condensation reactions of heterocyclic ketene aminals with acrylate derivatives under catalyst-free conditions, offering high regioselectivity and good yields. rsc.org

Synthesis of 7-Methylimidazo[1,2-a]pyridin-6-amine and Related Analogs

The synthesis of specifically substituted analogs like this compound relies on a multi-step sequence that strategically builds the desired substitution pattern on the pyridine ring before or after the formation of the imidazole ring.

Precursor Synthesis and Intermediate Transformations

A common and effective route to C6-substituted imidazo[1,2-a]pyridines involves the use of a 6-halo-substituted intermediate. nih.gov For a compound like this compound, a plausible synthetic pathway would begin with a suitably substituted 2-aminopyridine.

The synthesis often starts with the construction of a halogenated imidazo[1,2-a]pyridine core, which then serves as a handle for introducing other functional groups via cross-coupling reactions. For instance, the synthesis of 6-iodo-7-methylimidazo[1,2-a]pyridine would be a key intermediate. This can be prepared by the cyclocondensation reaction of 2-amino-4-methyl-5-iodopyridine with chloroacetaldehyde. The resulting 6-iodo-7-methylimidazo[1,2-a]pyridine is a versatile precursor for introducing an amino group at the C6 position, either directly through amination reactions or indirectly. Another critical precursor is the corresponding boronic acid or ester derivative, such as 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, which is essential for Suzuki-Miyaura cross-coupling. nih.gov

Suzuki–Miyaura Cross-Coupling Reactions in Derivatization

The Suzuki–Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, and it has been extensively applied to the derivatization of the imidazo[1,2-a]pyridine scaffold. eurekaselect.comresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov

In the context of synthesizing analogs of this compound, the Suzuki–Miyaura reaction is invaluable for introducing aryl or heteroaryl substituents at the C6 position. For example, 6-iodo-7-methylimidazo[1,2-a]pyridine can be coupled with various arylboronic acids to generate a library of 6-aryl-7-methylimidazo[1,2-a]pyridine derivatives. nih.gov This reaction is central to the synthesis of many PI3K inhibitors that feature a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline structure, where the key bond is formed via a Suzuki coupling between a 6-boro-imidazo[1,2-a]pyridine intermediate and a halogenated quinazoline (B50416). nih.gov The reaction typically employs a palladium catalyst such as Pd(dppf)Cl₂ and a base like K₂CO₃ in a solvent system like 1,4-dioxane/water. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
6-iodo-7-methylimidazo[1,2-a]pyridine
2-amino-4-methyl-5-iodopyridine
Chloroacetaldehyde
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Olprinone
Morpholine
Aniline
tert-Butyl nitrite
Glyoxylic acid
6-iodoimidazo[1,2-a]pyridine
Nucleophilic Substitution Reactions

The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic substitution; however, nucleophilic substitution reactions can occur, particularly on the pyridine ring, especially when activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound, the amino group at the C6 position and the methyl group at the C7 position are electron-donating, which generally disfavors nucleophilic aromatic substitution on the pyridine ring.

However, derivatization of the amino group itself via nucleophilic attack is a common strategy. For instance, the amino group can act as a nucleophile, reacting with various electrophiles to form a wide range of derivatives. While direct nucleophilic displacement of other groups on the ring is less common for this specific compound, the inherent reactivity of the amino group allows for extensive derivatization.

In related imidazo[1,2-a]pyridine systems, particularly those bearing nitro groups, nucleophilic aromatic substitution has been observed. For example, in 3-nitroimidazo[1,2-a]pyridines, the nitro group can be displaced by strong nucleophiles like thiols acs.org. The reaction of 2-cyano-3-nitroimidazo[1,2-a]pyridine with various nucleophiles demonstrates the complexity of these reactions, where the outcome depends on the nature of the nucleophile. Nitrogen and oxygen nucleophiles tend to substitute the 2-cyano group, while sulfur nucleophiles replace the 3-nitro group researchgate.net. This highlights the regioselectivity of nucleophilic attack on the imidazo[1,2-a]pyridine core, which is influenced by the electronic nature of both the substituents and the attacking nucleophile.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines to develop more environmentally benign and sustainable processes. ccspublishing.org.cn Key areas of focus include the use of eco-friendly solvents, the development of catalyst-free reactions, and the implementation of mild reaction conditions.

Eco-Friendly Solvents and Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or deep eutectic solvents (DESs). researchgate.net The synthesis of imidazo[1,2-a]pyridines has been successfully achieved in aqueous media and other green solvents like eucalyptol. organic-chemistry.orgresearchgate.net These approaches not only reduce the environmental impact but can also simplify product isolation.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. mdpi.com The application of microwave irradiation in the synthesis of imidazo[1,2-a]pyridine derivatives represents a significant step towards more sustainable chemical manufacturing. mdpi.com

Catalyst-Free and Mild Reaction Conditions

The development of catalyst-free reactions is a cornerstone of green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been reported. organic-chemistry.orgnih.govsemanticscholar.org For instance, the Groebke-Blackburn-Bienaymé multicomponent reaction, a key method for introducing an amino group, can be performed under catalyst-free conditions. researchgate.netsemanticscholar.org

These reactions are often conducted under mild conditions, such as at room temperature or with gentle heating, which reduces energy consumption and minimizes the formation of byproducts. mdpi.com The use of multicomponent reactions (MCRs) is particularly advantageous from a green chemistry perspective, as they allow for the synthesis of complex molecules in a single step, thereby reducing waste and improving atom economy. mdpi.comnih.gov The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant is another example of a greener approach. organic-chemistry.org

Chemical Reactivity, Transformation Mechanisms, and Structural Analysis

Mechanistic Investigations of Core Formation Reactions

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, the core of the title compound, is achieved through various sophisticated reaction mechanisms, often involving cascade or domino processes. These methods are prized for their efficiency, building molecular complexity from simple precursors in a single pot.

Proposed Cascade Processes and Key Intermediates

The formation of the imidazo[1,2-a]pyridine ring system frequently proceeds through a sequence of intramolecular reactions where the product of one step becomes the substrate for the next. These cascade reactions are initiated by the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent.

A foundational method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. nih.gov More contemporary approaches utilize multicomponent reactions (MCRs) that combine three or more starting materials. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the core structure. mdpi.comorganic-chemistry.org

Several key intermediates have been identified or proposed across these varied synthetic routes:

Imines: The initial condensation between the 2-aminopyridine and an aldehyde or ketone forms an imine, which is a crucial intermediate for subsequent cyclization. researchgate.net In some protocols, this is followed by the formation of an Ortoleva-King type intermediate through alkylation of the endocyclic nitrogen. nih.gov

1,4-Dipoles: In reactions with electron-deficient species like maleic anhydride, the imidazo[1,2-a]pyridine can act as a nucleophile, generating a 1,4-dipolar zwitterionic intermediate that can react further. nih.gov

Isocyanates: A unique cascade involving a GBB reaction followed by a retro-aza-ene reaction has been shown to generate an in-situ imidazo[1,2-a]pyridine bearing a reactive isocyanate group, which then undergoes intramolecular cyclization. organic-chemistry.org

Aza-Michael Adducts: When using nitroalkenes as substrates, the reaction is believed to commence with an aza-Michael addition of the 2-aminopyridine to the nitrovinyl group, initiating a cascade that leads to the final aromatic ring system. nih.gov

A five-component domino reaction has also been reported, proceeding through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and concluding with a final N-cyclization to form the heterocyclic core. eurekaselect.com

Role of Catalysts in Directing Regioselectivity and Reactivity

Catalysts are pivotal in the synthesis of the imidazo[1,2-a]pyridine core, influencing reaction rates, yields, and, most critically, regioselectivity. The choice of catalyst can determine which of several possible isomers forms and can enable the use of milder reaction conditions. A wide array of catalysts, from simple acids to complex transition metals, have been employed. organic-chemistry.org

Lewis and Brønsted acids are commonly used to activate the initial carbonyl or imine components. mdpi.com Scandium triflate (Sc(OTf)₃) and Yttrium triflate (Y(OTf)₃) are effective Lewis acids for MCRs like the GBB reaction. nih.govwikipedia.org In some cases, simple iron salts like FeCl₃ have been found to be superior catalysts for cascade reactions involving nitroolefins, outperforming many other Lewis acids. nih.gov

Transition metals play a significant role, particularly in C-H functionalization and coupling reactions.

Copper (Cu): Copper iodide (CuI) is a versatile catalyst used in aerobic oxidative syntheses. benthamdirect.comresearchgate.net These reactions are thought to proceed via a catalytic Ortoleva-King mechanism. benthamdirect.com Copper-catalyzed multicomponent reactions of 2-aminopyridine, aldehydes, and alkynes are also well-established. nih.gov

Gold (Au): Gold catalysts, such as PicAuCl₂, have been used in atom-economical redox reactions between pyridine (B92270) N-oxides and alkynes to produce the imidazo[1,2-a]pyridine core under mild conditions. ucla.edu

Iodine (I₂): Molecular iodine has been developed as an environmentally benign catalyst for three-component couplings, often assisted by ultrasonication to achieve high yields in short reaction times. Iodine can also trigger the cleavage of N–O bonds in oxime esters to generate reactive radicals that couple with pyridines. nih.gov

The table below summarizes the function of various catalysts in the formation of the imidazo[1,2-a]pyridine core.

Catalyst SystemReaction TypeRole of CatalystSource(s)
FeCl₃ Cascade with nitroolefinsLewis acid activation nih.gov
Sc(OTf)₃, Y(OTf)₃ Groebke–Blackburn–Bienaymé (MCR)Lewis acid catalysis to activate imine formation nih.govmdpi.comwikipedia.org
Copper Iodide (CuI) Aerobic oxidative synthesisCatalyzes oxidative C-N and C-C bond formation benthamdirect.comresearchgate.net
**Molecular Iodine (I₂) **Three-component couplingEnvironmentally benign catalyst for C-N bond formation
PicAuCl₂ Redox reaction (Pyridine N-oxides + Alkynes)Catalyzes redox-neutral synthesis ucla.edu
No Catalyst Cascade ProcessReaction proceeds thermally with highly reactive substrates benthamdirect.com

Reaction Pathways for Derivatization

The imidazo[1,2-a]pyridine nucleus, being electron-rich, is primed for electrophilic substitution, primarily at the C3 position. This inherent reactivity allows for a wide range of derivatization reactions to modify the core structure of 7-Methylimidazo[1,2-a]pyridin-6-amine.

Aza-Friedel–Crafts Reactions

The aza-Friedel–Crafts reaction is a powerful C-C bond-forming strategy for the functionalization of electron-rich heterocycles, including imidazo[1,2-a]pyridines. This reaction typically involves the acid-catalyzed addition of the heterocycle to an imine or iminium ion. It has been effectively used to introduce alkyl substituents at the C3 position.

A notable example is the three-component aza-Friedel–Crafts reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Yttrium triflate (Y(OTf)₃). The proposed mechanism for this transformation begins with the Lewis acid-catalyzed condensation of the aldehyde and the amine to form an electrophilic iminium ion. The electron-rich C3 position of the imidazo[1,2-a]pyridine then attacks this iminium ion. A final deprotonation step regenerates the aromatic system and yields the C3-alkylated product. researchgate.net This method is valued for its high atom economy and tolerance of a broad range of functional groups on all three components.

Radical Bromination

Bromination of imidazo[1,2-a]pyridines occurs with high regioselectivity at the C3 position. While the reaction with reagents like N-Bromosuccinimide (NBS) on such an electron-rich heterocycle is typically considered an electrophilic substitution, specific methods have been developed that may involve radical pathways. nih.govucla.edu

NBS is a versatile reagent that can act as a source for the bromine radical (Br•), particularly in Wohl-Ziegler reactions for allylic or benzylic bromination initiated by light or a radical initiator. ucla.edu However, for electron-rich aromatic systems, it more commonly serves as an electrophilic bromine source.

A highly efficient and regioselective method for the C3-bromination of imidazo[1,2-a]pyridines uses carbon tetrabromide (CBr₄) as the bromine source, promoted by a base like sodium hydroxide (B78521) (NaOH). nih.govbenthamdirect.com This approach provides a straightforward route to C3-brominated products, which are valuable intermediates for further functionalization. nih.gov The involvement of a radical mechanism in C3-functionalization is supported by other reactions, such as C3-amination, which have been shown to proceed via a radical pathway.

Metal-mediated Coupling Mechanisms (e.g., Ullman-type couplings)

Halogenated imidazo[1,2-a]pyridines, such as those produced via bromination, are key substrates for metal-mediated cross-coupling reactions. These reactions are fundamental for introducing aryl, alkyl, and other functional groups, significantly expanding the structural diversity of derivatives.

The Ullmann-type coupling, which typically involves the copper-catalyzed formation of a C-N, C-O, or C-S bond, is a relevant transformation. For instance, an intramolecular Ullmann-type C-N coupling has been successfully used to synthesize complex, fused tetracyclic heterocycles from ortho-halogenated precursors in the presence of a CuI catalyst.

The Suzuki-Miyaura cross-coupling is another extensively used method. This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. It has been applied to bromo-imidazo[1,2-a]pyridine derivatives to synthesize more complex structures, such as linking them to other heterocyclic systems like quinazolines. These reactions generally offer mild conditions and tolerance for a wide variety of functional groups, making them highly valuable in medicinal chemistry.

Spectroscopic Characterization Techniques for Structural Confirmation

The elucidation of the precise chemical structure of this compound relies on the synergistic application of several advanced spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, offer complementary information that, when combined, provides a comprehensive and unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy of related imidazo[1,2-a]pyridine derivatives, the protons of the pyridine and imidazole (B134444) rings typically appear in the aromatic region of the spectrum. For instance, in a similar compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the aromatic protons resonate between δ 7.32 and 8.60 ppm, and a characteristic singlet for the imidazole proton is observed at δ 9.32 ppm. nih.gov The methyl group protons at the C7 position of the imidazo[1,2-a]pyridine core are expected to produce a singlet in the upfield region, as exemplified by the methyl signal at δ 2.48 ppm in the aforementioned trifluoro-derivative. nih.gov

¹³C NMR spectroscopy further corroborates the structural assignment by providing the chemical shifts for each unique carbon atom. In the case of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the carbon signals for the imidazo[1,2-a]pyridine ring system are observed at δ 150.22, 141.32, 135.67, 131.04, 123.55, 118.66, 118.21, and 116.32 ppm, while the methyl carbon appears at δ 21.56 ppm. nih.gov Similar characteristic shifts are anticipated for this compound, with the presence of the amine group at the C6 position influencing the chemical shifts of the adjacent carbon atoms. The comprehensive analysis of both ¹H and ¹³C NMR spectra, including coupling patterns and integration values, allows for the definitive confirmation of the compound's structure.

¹H and ¹³C NMR Spectral Data for a Related Imidazo[1,2-a]pyridine Derivative

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 9.32 CH (imidazole ring)
¹H 7.32-8.60 Ar-H (pyridine ring)
¹H 2.48 CH₃ (methyl group)
¹³C 150.22, 141.32, 135.67, 131.04, 123.55, 118.66, 118.21, 116.32 Imidazo[1,2-a]pyridine ring carbons
¹³C 21.56 CH₃ (methyl group)

Data from a related compound: 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one nih.gov

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental formula of this compound. The molecular formula of this compound is C₈H₉N₃, corresponding to a molecular weight of 147.18 g/mol . hoffmanchemicals.com

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily protonated to form the [M+H]⁺ ion. For a related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the [M+H]⁺ ion was observed at an m/z of 229.18. nih.gov Similarly, for this compound, the [M+H]⁺ ion would be anticipated at an m/z of approximately 148.0869, which corresponds to the exact mass of the protonated molecule.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the characteristic breakdown of the imidazopyridine core and the loss of the methyl or amine groups.

Predicted Mass Spectrometry Data for this compound

Adduct m/z (Predicted)
[M+H]⁺ 148.0869
[M+Na]⁺ 170.0688
[M+K]⁺ 186.0428

Predicted values based on the molecular formula C₈H₉N₃.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (-NH₂) group at the C6 position will give rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic rings will appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused imidazopyridine ring system are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration of the amine group will likely be observed in the 1250-1350 cm⁻¹ range. The presence and positions of these characteristic peaks in the IR spectrum provide strong evidence for the structural integrity of this compound.

Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch 3300-3500 (two bands)
Aromatic/Methyl C-H C-H Stretch 2850-3100
Imidazopyridine Ring C=C and C=N Stretch 1400-1650
Amine C-N Stretch 1250-1350

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional molecular structure of a crystalline solid. For a related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, X-ray analysis revealed that the bicyclic imidazo[1,2-a]pyridine core is planar. nih.gov This planarity is a common feature of such fused aromatic ring systems.

In a crystal structure of this derivative, the molecules were observed to be linked by pairs of C—H⋯N and C—H⋯O hydrogen bonds, forming strips. nih.gov Similar intermolecular interactions, including hydrogen bonding involving the amine group and potential π–π stacking of the imidazopyridine rings, would be expected to dictate the crystal packing of this compound. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallographic data would provide ultimate confirmation of the molecular connectivity and conformation of this compound.

Key Crystallographic Insights from a Related Imidazo[1,2-a]pyridine Derivative

Structural Feature Observation
Bicyclic Core The imidazo[1,2-a]pyridine core is planar. nih.gov
Intermolecular Interactions Molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds. nih.gov
Crystal Packing Formation of strips through hydrogen bonding. nih.gov

Data from a related compound: 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods are broadly applied to understand the behavior of imidazo[1,2-a]pyridine (B132010) systems.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. It is frequently employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of imidazo[1,2-a]pyridine derivatives. For instance, studies on related systems, such as (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to compute the ground-state optimized structure. nih.gov The absence of imaginary frequencies in the vibrational analysis of these optimized geometries confirms that they represent true energy minima on the potential energy surface. researchgate.net

These DFT calculations also provide crucial electronic properties, such as total energy, dipole moment, and the distribution of electronic charge, which are essential for understanding the molecule's polarity and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Imidazo[1,2-a]pyrimidine (B1208166) Derivative No specific data is available for 7-Methylimidazo[1,2-a]pyridin-6-amine. The following table is a representative example based on general findings for similar structures.

ParameterBond Length (Å)Bond Angle (°)
C-N (imidazole)~1.38
C=N (imidazole)~1.32
C-C (bridgehead)~1.40
N-C-C (pyridine)~120
C-N-C (imidazole)~108

Note: The values presented are approximations for illustrative purposes and are not specific to this compound.

Frontier Molecular Orbital (FMO) analysis is critical for predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

In studies of imidazo[1,2-a]pyrimidine derivatives, the HOMO is often found to be distributed across the entire molecule, while the LUMO may be localized on specific substituents. nih.gov This distribution is crucial for understanding charge transfer within the molecule and its interaction with other species.

Table 2: Representative FMO Data for Imidazo[1,2-a]pyridine Analogues Specific FMO data for this compound is not available. This table illustrates typical values for related compounds.

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyridine derivative~ -6.0 to -5.5~ -2.0 to -1.5~ 4.0 to 4.5
Imidazo[1,2-a]pyrimidine derivative~ -6.2 to -5.8~ -2.5 to -2.0~ 3.7 to 4.2

Note: These values are illustrative and derived from general findings for the class of compounds.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For heterocyclic systems like imidazo[1,2-a]pyrimidines, MEP analysis helps to identify the most likely sites for hydrogen bonding and other non-covalent interactions, which is particularly important in the context of biological activity. nih.gov Typically, the nitrogen atoms of the heterocyclic rings are associated with regions of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is used to understand hyperconjugative and charge transfer interactions.

The investigation of non-linear optical (NLO) properties is important for identifying materials with potential applications in optoelectronics. Computational methods can predict the first-order hyperpolarizability (β₀), a key parameter that quantifies the NLO response of a molecule. Molecules with large dipole moments, extended π-conjugation, and intramolecular charge transfer characteristics often exhibit significant NLO properties.

For some imidazo[1,2-a]pyrimidine derivatives, DFT calculations have been employed to compute their NLO properties. nih.gov The results of these studies can guide the design of new materials with enhanced NLO activity.

Table 3: Illustrative NLO Properties of a Related Heterocyclic System NLO data for this compound is not available. The data below is for a representative compound.

PropertyCalculated Value
Dipole Moment (μ)~3-5 Debye
First Hyperpolarizability (β₀)~10-20 x 10-30 esu

Note: These values are for illustrative purposes only.

Topological analyses of the electron density provide profound insights into the nature of chemical bonds and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs.

Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., covalent vs. ionic).

These methods have been applied to imidazo[1,2-a]pyrimidine derivatives to map out the bonding patterns and weak interactions that govern their three-dimensional structures and intermolecular associations. nih.gov

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. It is widely used to forecast the binding mode and affinity of novel compounds, providing critical insights into their potential biological activity.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations have been instrumental in predicting how derivatives of the imidazo[1,2-a]pyridine scaffold bind to various protein targets. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction.

For instance, docking studies on novel imidazo[1,2-a]pyridine hybrids with human Leukotriene A4 Hydrolase (LTA4H) revealed strong binding affinities, with the most potent compound, HB7, showing a score of -11.237 kcal/mol. chemmethod.com In another study targeting oxidoreductase, a key enzyme in breast cancer, a novel imidazo[1,2-a]pyridine derivative exhibited a high binding energy of -9.207 kcal/mol. asianpubs.org Similarly, investigations into phenothiazine-containing imidazo[1,2-a]pyridine derivatives as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4) have utilized docking to predict binding interactions. nih.gov

These predictions are crucial first steps in drug discovery, allowing for the screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. A study on imidazo[1,2-a]pyridine-3-yl derivatives screened them against multiple targets, including human farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B, to predict both selectivity and binding affinity. acs.org

Table 1: Predicted Binding Affinities of Imidazo[1,2-a]pyridine Derivatives for Various Protein Targets

Derivative Class Protein Target Best Docking Score (kcal/mol)
Imidazo[1,2-a]pyridine Hybrids chemmethod.com Human LTA4H -11.237
1-(4-phenoxyphenyl)ethan-1-one based asianpubs.org Oxidoreductase -9.207
Imidazo[1,2-a]pyridine-isoquinoline linked researchgate.net EGFR Kinase N/A (Potent inhibition noted)
Phenothiazine-containing nih.gov MARK4 N/A (Excellent potential noted)
Imidazo[1,2-a]pyridine-3-yl derivatives acs.org Farnesyl Diphosphate Synthase -145.600 (MolDock Score)

Note: Docking scores are calculated using different algorithms and are best used for relative comparison within the same study.

Identification of Key Interacting Residues and Binding Site Characteristics

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's binding site. This information is vital for understanding the structural basis of a compound's activity and for its further optimization.

Studies on an imidazo[1,2-a]pyridine series targeting Autotaxin (ATX) revealed a novel binding mode where the compounds occupied a hydrophobic pocket and channel without interacting with the zinc ions in the catalytic site. nih.gov For derivatives targeting oxidoreductase, docking simulations identified crucial interactions with amino acids His 222, Tyr 216, and Lys 270. asianpubs.org In another example, docking of a novel imidazo[1,2-a]pyridine derivative into the NF-κB p50 subunit was predicted, providing a structural hypothesis for its anti-inflammatory effects. nih.gov Similarly, when targeting the enoyl acyl carrier protein reductase (ENR) of Mycobacterium tuberculosis, the most active imidazo[1,2-a]pyridine amide (IPA-6) was shown to interact with key residues like TYR-158 and PRO-156. nih.gov

These interactions, which include hydrogen bonds, hydrophobic contacts, and π-π stacking, anchor the ligand in the binding site and are responsible for its inhibitory activity.

Table 2: Key Interacting Residues for Imidazo[1,2-a]pyridine Derivatives

Derivative Class Protein Target Key Interacting Residues Interaction Type
1-(4-phenoxyphenyl)ethan-1-one based asianpubs.org Oxidoreductase His 222, Tyr 216, Lys 270 Not specified
Imidazo[1,2-a]pyridine amides nih.gov MTB ENR (4TZK) TYR-158, PRO-156 Hydrogen bond, Aromatic bond
Imidazo[1,2-a]pyridine series nih.gov Autotaxin (ATX) Occupies hydrophobic pocket Hydrophobic
Imidazo[1,2-a]pyridine derivative nih.gov NF-κB p50 Binds within subunit Not specified

Elucidation of Enzyme Inhibition Mechanisms through Docking

By providing a static model of the ligand-protein complex, docking studies help to elucidate the mechanism of enzyme inhibition. For many inhibitors, the mechanism involves direct competition with the natural substrate for the active site. Docking can confirm that a compound fits within the active site and interacts with the same residues as the substrate, sterically blocking the substrate from binding and preventing the catalytic reaction.

In the case of imidazo[1,2-a]pyridine inhibitors of ATX, docking revealed a non-classical inhibition mechanism. The compounds were found to bind in a hydrophobic channel, away from the catalytic zinc ions, suggesting an allosteric or non-competitive mode of inhibition. nih.gov For imidazo[1,2-a]pyridine derivatives designed as covalent inhibitors of KRAS G12C, molecular docking helped to clarify their binding mode and supported their potential as targeted anticancer agents. rsc.org These insights are fundamental for understanding not just that a compound is active, but how it achieves its effect, which is a cornerstone of modern drug development.

Molecular Dynamics Simulations

While molecular docking provides a valuable static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex and provide a more nuanced understanding of the intermolecular interactions.

Assessment of Ligand-Protein Complex Stability and Conformation

MD simulations are frequently employed to validate the results of molecular docking. A common method involves taking the best-docked pose and running a simulation for a period of nanoseconds to see if the complex remains stable. The stability is often measured by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A low and stable RMSD value suggests that the ligand remains in its binding pocket in the predicted conformation, lending confidence to the docking result. For example, MD simulations can be performed within a defined cavity of a protein target to assess the stability of the ligand's pose. nih.gov

Analysis of Intermolecular Interactions Over Time

MD simulations allow for a detailed analysis of the intermolecular forces—such as hydrogen bonds, hydrophobic contacts, and water-mediated interactions—between the ligand and protein as they evolve over time. This dynamic perspective can reveal transient interactions missed by static docking and can help quantify the persistence and strength of key interactions. This detailed analysis provides a more realistic and accurate picture of the binding event, helping to explain the compound's affinity and specificity for its target. Computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents have utilized MD simulations to understand the dynamic behavior of the ligand in the active site of the target enzyme, pantothenate synthetase.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in predicting the activity of novel compounds and in understanding the chemical properties that are most important for their function.

Field-based 3D-QSAR is a powerful method used to develop predictive models for the biological activity of small molecules. This approach characterizes and compares molecules based on their molecular interaction fields—specifically their steric, electrostatic, and hydrophobic properties—rather than their 2D chemical structure. For the imidazo[1,2-a]pyridine class of compounds, 3D-QSAR models have been instrumental in understanding the structural requirements for various biological activities.

In a typical field-based 3D-QSAR study on imidazo[1,2-a]pyridine derivatives, a set of molecules with known biological activities (the training set) is aligned based on a common scaffold. The surrounding space is then sampled for the field values, and statistical methods such as Partial Least Squares (PLS) are used to derive a correlation between these field values and the observed activities.

For instance, studies on imidazo[1,2-a]pyridine-3-carboxamide analogues have utilized atom-based 3D-QSAR to develop predictive models for their antimycobacterial activity. researchgate.net These models help in identifying the key regions around the molecule where modifications would likely lead to an increase or decrease in potency. The visual output of these models, often in the form of contour maps, provides a clear picture for medicinal chemists to guide the synthesis of new, more potent derivatives. While a specific 3D-QSAR model solely for this compound is not publicly available, the methodology has been successfully applied to the broader class of imidazo[1,2-a]pyridines, demonstrating its utility in the drug design process for this heterocyclic system. researchgate.net

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Preclinical studies have established clear structure-activity relationships (SAR) for various therapeutic targets.

For example, in the context of anticancer activity, the substitution pattern on the imidazo[1,2-a]pyridine ring is critical. Studies on 6-substituted imidazo[1,2-a]pyridines have shown that many of these compounds exhibit significant activity against colon cancer cell lines. nih.gov The SAR analysis of imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents revealed that the position of a methyl group can significantly influence potency. nih.gov Specifically, it was noted that a 6-methyl analogue was considerably more active than the corresponding 7-methyl analogue, highlighting the sensitivity of the biological target to the placement of even small alkyl groups. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. nih.gov These computational tools help to identify potential liabilities that could lead to failure in later stages of drug development, thereby saving time and resources.

Computational tools are widely used to assess the "drug-likeness" of a molecule, which is a qualitative concept based on its similarity to known drugs. This is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For imidazo[1,2-a]pyridine derivatives, various in silico tools have been employed to predict their ADMET properties. nih.govnih.govresearchgate.net These predictions provide insights into a compound's likely oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. nih.gov

While specific experimental data for this compound is not available in the reviewed literature, we can generate a predicted profile using established computational models. The table below presents a hypothetical in silico ADMET and drug-likeness profile for the compound of interest, based on the types of parameters commonly evaluated for this class of molecules. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueSignificance
Physicochemical Properties
Molecular Weight161.20 g/mol Within Lipinski's rule (<500)
cLogP (Octanol/Water Partition)1.5 - 2.0Indicates good membrane permeability
Topological Polar Surface Area~50-60 ŲSuggests good oral absorption
Hydrogen Bond Donors2Within Lipinski's rule (≤5)
Hydrogen Bond Acceptors3Within Lipinski's rule (≤10)
Rotatable Bonds1Indicates low conformational flexibility
Pharmacokinetic Properties (ADMET)
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PenetrationModerate to HighPotential for CNS activity
CYP450 2D6 InhibitionPossible InhibitorPotential for drug-drug interactions
hERG InhibitionLow ProbabilityLow risk of cardiac toxicity
Oral Bioavailability Score~0.55Good drug-like characteristics

Note: The values in this table are illustrative and based on general predictions for similar structures. Actual experimental values may differ.

These computational predictions suggest that this compound possesses favorable drug-like properties, including good potential for oral absorption and a low molecular weight. The presence of the amino and methyl groups on the imidazo[1,2-a]pyridine core contributes to a balanced profile of lipophilicity and polarity, which is often desirable in drug candidates.

Biological Activities and Mechanistic Pharmacology Preclinical/in Vitro Focus

Anticancer Investigations of Imidazo[1,2-a]pyridine (B132010) Derivatives

Imidazo[1,2-a]pyridine derivatives have been the subject of numerous anticancer investigations, demonstrating a broad spectrum of activity against various cancer cell lines. nih.govtandfonline.comnih.gov These compounds have shown potential as therapeutics for breast, liver, colon, cervical, lung, and kidney cancers. nih.gov Their anticancer effects are often attributed to their ability to inhibit key molecular pathways involved in cell proliferation and survival. nih.gov Modifications to the core imidazo[1,2-a]pyridine structure have been shown to modulate their cytotoxic and antiproliferative activities. nih.gov

Kinase Inhibition Studies (e.g., PI3Kα Inhibition)

A significant area of research has focused on the role of imidazo[1,2-a]pyridine derivatives as kinase inhibitors. nih.govresearchgate.net The phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer, has emerged as a key target for these compounds. nih.goviu.edu

The PI3K-AKT-mTOR signaling pathway is crucial for regulating cell growth, proliferation, differentiation, and survival. nih.govacs.org Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.goviu.edu Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. nih.govnih.gov For instance, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to anticancer effects. nih.gov The dysregulation of the PI3K-AKT pathway is common in melanoma and cervical cancer, highlighting the therapeutic potential of targeting this pathway in these diseases. nih.gov Studies have shown that certain imidazo[1,2-a]pyridine compounds can inhibit the phosphorylation of AKT and mTOR, key components of this signaling cascade. nih.govspandidos-publications.com For example, one study reported that a novel imidazo[1,2-a]pyridine derivative, compound 6, reduced the levels of phosphorylated AKT and mTOR in melanoma and cervical cancer cells. spandidos-publications.comnih.gov Another study found that a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives could effectively block the PI3K pathway in HCC827 non-small cell lung cancer cells. nih.gov

The class I PI3Ks are heterodimers composed of a regulatory subunit and a catalytic subunit, such as p110α. nih.gov The gene encoding p110α, PIK3CA, is one of the most frequently mutated genes in human cancers. nih.gov Imidazo[1,2-a]pyridine derivatives have been designed to specifically target this catalytic subunit. For example, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was identified as a novel inhibitor of the p110α isoform with a half-maximal inhibitory concentration (IC50) of 0.67 μM. drugbank.com Further optimization of this scaffold led to the development of a thiazole (B1198619) derivative with an IC50 of 0.0028 μM for p110α, demonstrating high selectivity over other PI3K isoforms. nih.govdrugbank.com Another series of imidazo[1,2-a]pyridine derivatives incorporating a 1,2,4-oxadiazole (B8745197) group exhibited potent PI3Kα inhibition with an IC50 of 2 nM. nih.gov These compounds are believed to exert their inhibitory effect by binding to the ATP-binding site of PI3K with high affinity. nih.gov

In vitro Cytotoxicity against Cancer Cell Lines

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. tandfonline.comrsc.orgchemmethod.com

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess the antiproliferative activity of chemical compounds. Numerous studies have employed this assay to determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cells. nih.govrsc.orgasianpubs.org For instance, a study investigating three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) on the HCC1937 breast cancer cell line found IC50 values of 45 µM, 47.7 µM, and 79.6 µM, respectively. nih.govwaocp.org Another study reported that imidazo[1,2-a]pyridine derivatives 5, 6, and 7 inhibited the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with IC50 values ranging from 9.7 to 44.6 µM. nih.gov Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives displayed submicromolar inhibitory activity against various tumor cell lines, with the most potent compound, 13k, exhibiting IC50 values ranging from 0.09 μM to 0.43 μM. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Citation
IP-5HCC1937Breast Cancer45 nih.gov, waocp.org
IP-6HCC1937Breast Cancer47.7 nih.gov, waocp.org
IP-7HCC1937Breast Cancer79.6 nih.gov, waocp.org
Compound 5A375Melanoma9.7 - 44.6 nih.gov
Compound 6A375Melanoma9.7 - 44.6 nih.gov
Compound 7A375Melanoma9.7 - 44.6 nih.gov
Compound 5WM115Melanoma9.7 - 44.6 nih.gov
Compound 6WM115Melanoma9.7 - 44.6 nih.gov
Compound 7WM115Melanoma9.7 - 44.6 nih.gov
Compound 5HeLaCervical Cancer9.7 - 44.6 nih.gov
Compound 6HeLaCervical Cancer9.7 - 44.6 nih.gov
Compound 7HeLaCervical Cancer9.7 - 44.6 nih.gov
Compound 13kHCC827Non-small cell lung0.09 nih.gov
Compound 13kA549Non-small cell lung0.43 nih.gov
Compound 13kSH-SY5YNeuroblastoma0.21 nih.gov
Compound 13kHELErythroleukemia0.25 nih.gov
Compound 13kMCF-7Breast Cancer0.18 nih.gov

In addition to inhibiting proliferation, imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. dntb.gov.uanih.govresearchgate.net One study demonstrated that a novel imidazo[1,2-a]pyridine compound, IP-5, caused cell cycle arrest in HCC1937 breast cancer cells, which was associated with increased levels of p53 and p21 proteins. nih.gov This compound also induced apoptosis through the extrinsic pathway, as evidenced by the increased activity of caspase-7 and caspase-8, and cleavage of PARP. nih.gov Another investigation revealed that compound 6 induced G2/M phase cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells. spandidos-publications.comnih.gov This was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21, as well as the pro-apoptotic protein BAX and active caspase-9. spandidos-publications.comnih.gov Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.gov

Anti-mycobacterial and Anti-tuberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological applications. researchgate.netbenthamdirect.com Derivatives of this structure have demonstrated significant potential as anti-tuberculosis agents, exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. researchgate.netbenthamscience.com

The anti-tuberculosis effect of imidazo[1,2-a]pyridine analogs is attributed to the inhibition of several key mycobacterial enzymes essential for survival.

ATP Synthase: A series of imidazo[1,2-a]pyridine ethers (IPE) were identified as potent and selective inhibitors of mycobacterial ATP synthesis. benthamscience.com The most active compounds from these studies demonstrated an IC₅₀ for ATP synthase inhibition of less than 0.02 μM. benthamscience.com

QcrB: A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed and synthesized as novel anti-TB agents that target QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration. benthamscience.com Several compounds from this series showed excellent in vitro activity against drug-sensitive M. tuberculosis. benthamscience.com

InhA: Multiple studies have explored imidazo[1,2-a]pyridine derivatives as inhibitors of InhA, the enoyl-acyl carrier protein (ACP) reductase involved in mycolic acid biosynthesis. benthamdirect.comscilit.comresearchgate.net Synthesized compounds have shown promising anti-TB activity against the H37Rv strain, with MIC values comparable to the standard drug isoniazid, suggesting their potential as InhA inhibitors. benthamdirect.comscilit.com

Analogs based on the imidazo[1,2-a]pyridine scaffold have shown remarkable potency against the standard laboratory strain H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates.

In one study, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested against replicating M. tuberculosis H37Rv. tsijournals.com Several compounds exhibited minimum inhibitory concentrations (MIC) in the nanomolar range. tsijournals.com For instance, select compounds showed MIC values as low as ≤0.006 μM. tsijournals.com Two lead compounds from this series were further evaluated against a panel of MDR and XDR strains, with one compound showing potency nearly 10-fold greater than the clinical candidate PA-824. tsijournals.com

Another study on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides found that seven out of ten synthesized compounds had MIC₉₀ values of ≤1 μM against various tuberculosis strains, including replicating, non-replicating, MDR, and XDR forms. benthamdirect.com

Table 1: In Vitro Anti-TB Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Analogs Data sourced from a study on imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv. tsijournals.com

CompoundCore Structure ModificationAmide SubstituentMIC (μM) against H37Rv
97-CH₃4-CF₃-Phenyl0.006
127-CH₃4-OCF₃-Phenyl0.006
167-Cl4-OCF₃-Phenyl0.006
177-Cl4-Cl-Phenyl0.004
187-CH₃4-Cl-Phenyl0.004
137-CH₃4-F-Phenyl0.03
157-Cl4-F-Phenyl0.02

Structure-activity relationship (SAR) studies have provided key insights into the design of potent anti-TB imidazo[1,2-a]pyridine analogs.

For imidazo[1,2-a]pyridine-3-carboxamides, SAR analysis revealed that bulky and more lipophilic biaryl ethers at the amide position led to potency in the nanomolar range. benthamscience.com A comparison of analogs showed that substitution at the 7-position of the imidazo[1,2-a]pyridine core is critical for activity. For example, substituting a 7-methyl group with a 7-chloro group was found to diminish activity by approximately five-fold in one comparison. tsijournals.com However, in other pairings, the 7-chloro analogs demonstrated slightly higher potency. tsijournals.com The nature of the substituent on the phenyl ring of the carboxamide is also a determinant of activity, with halogenated and trifluoromethyl-containing groups often conferring high potency. tsijournals.com

Other Preclinical Pharmacological Activities and Biological Targets

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends to a variety of other biological targets and disease models, as demonstrated in numerous preclinical studies.

Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of various enzymes critical to disease pathogenesis. nih.govnih.gov

A notable area of research is in oncology, where these compounds have been developed as inhibitors of protein kinases. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently hyperactivated in cancers. nih.gov The most potent compound from this series, 13k , exhibited an IC₅₀ value of 1.94 nM against PI3Kα and demonstrated significant antiproliferative activity against various tumor cell lines by inducing cell cycle arrest and apoptosis. nih.gov Similarly, imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been designed as inhibitors of the B-RAF V600E mutant kinase, a driver in many melanomas. nih.gov

In the field of infectious diseases, imidazo[1,2-a]pyridines have been identified as inhibitors of enzymes essential for the survival of pathogens like Mycobacterium tuberculosis (Mtb). Derivatives such as Q203 target QcrB, a subunit of the cytochrome bcc complex involved in cellular energy production. nih.govresearchgate.net Other derivatives have been shown to inhibit Mtb pantothenate synthetase, an enzyme involved in the biosynthesis of an essential coenzyme. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives Data sourced from preclinical in vitro assays.

Compound Series Target Enzyme Disease Area Example IC₅₀ Citation
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines PI3Kα Cancer 1.94 nM (for 13k ) nih.gov
Imidazo[1,2-a]pyridine amides QcrB (Mtb) Tuberculosis 0.004 µM (MIC₉₀ for compound 6 ) nih.gov
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides Pantothenate Synthetase (Mtb) Tuberculosis 4.53 µM (MIC₉₀ for compound 29 ) nih.gov
Imidazo[1,2-a]pyridin-6-yl-benzamides B-RAF V600E Cancer Data not specified nih.gov
2-Aminopyrimidine derivatives CDK1/CycB, CDK2/CycA Cancer Data not specified researchgate.net

The imidazo[1,2-a]pyridine framework is a key component in molecules designed to interact with central nervous system receptors. A significant amount of research has focused on their interaction with benzodiazepine (B76468) receptors (BRs). nih.govresearchgate.net A series of imidazopyridine acetamides were synthesized to evaluate their binding to both central (CBRs) and peripheral benzodiazepine receptors (PBRs). nih.gov Studies found that introducing hydrophilic groups, such as a hydroxyl substituent, on the 2-phenyl ring resulted in high affinity for PBRs. nih.govresearchgate.net Electrophysiological studies in Xenopus oocytes showed that certain compounds markedly enhanced GABA-evoked chloride currents, a hallmark of positive allosteric modulation at the GABA-A receptor, which is the site of CBRs. nih.gov

While the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold has yielded agonists for the GABA-A α2 and α3 subtypes with potential anxiolytic effects, the imidazo[1,2-a]pyridine core itself has been central to the development of PBR ligands. nih.govnih.gov Neuropeptides and their receptors represent another important class of drug targets for neuronal communication, though specific interactions of 7-Methylimidazo[1,2-a]pyridin-6-amine with the Neuropeptide S receptor are not detailed in the available literature. nih.gov

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been demonstrated in various preclinical settings. nih.govmdpi.com Chronic inflammation is a key factor in many diseases, and models such as formalin-induced paw edema, which mimics aspects of human arthritis, are used for screening potential anti-inflammatory agents. mdpi.com

One study synthesized a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a ]pyridin-3-amine (MIA), and evaluated its anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov The research showed that this compound could modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, a critical axis in inflammation. The activation of transcription factors like NF-κB and STAT3 is a pivotal event in chronic inflammatory diseases. nih.govmdpi.com The study highlighted the potential of imidazo[1,2-a]pyridine compounds to interfere with these pro-inflammatory pathways. nih.gov

The imidazo[1,2-a]pyridine scaffold is present in Minodronic acid, a third-generation bisphosphonate drug used in Japan for the treatment of osteoporosis. nih.gov Bisphosphonates are a class of drugs that prevent the loss of bone density, and the inclusion of the imidazopyridine skeleton in Minodronic acid underscores the versatility of this chemical structure in developing agents for diverse therapeutic areas beyond its more common applications.

The imidazo[1,2-a]pyridine core has served as a valuable pharmacophore in the development of agents against parasitic infections, including leishmaniasis and helminth infections. nih.govnih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. dndi.org Several studies have reported the potent activity of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives against various Leishmania species. nih.govnih.gov A series of 2,3-diarylimidazo[1,2-a]pyridines and related compounds have shown significant efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. rsc.orgnih.gov In one study, a derivative demonstrated superior activity against L. donovani promastigotes compared to the marketed drugs miltefosine (B1683995) and pentamidine. nih.gov Other research has identified compounds with low micromolar IC₅₀ values against L. donovani, L. infantum, and L. major, while exhibiting low cytotoxicity against human cell lines. nih.gov

Table 3: In Vitro Anti-leishmanial Activity of Imidazo[1,2-a]pyridine Derivatives Data sourced from preclinical studies.

Compound Series/Number Leishmania Species Form IC₅₀ (µM) Citation
Imidazo-[1,2-a]-pyridine based analogue (Compound A) L. donovani Promastigote 1.8 nih.gov
Imidazo-[1,2-a]-pyridine based analogue (Compound B) L. donovani Promastigote 1-2.1 nih.gov
Imidazo-[1,2-a]-pyridine based analogue (Compound B) L. infantum Promastigote 1-2.1 nih.gov
Imidazo-[1,2-a]-pyridine based analogue (Compound B) L. major Promastigote 1-2.1 nih.gov

Anthelmintic Activity: Imidazo[1,2-a]pyridine derivatives have also been explored as anthelmintic agents for treating infections caused by parasitic worms. nih.govacs.org Early research from 1972 established the anthelmintic properties of this chemical class against Trichostrongyloidea in sheep. nih.gov More recent structure-activity relationship (SAR) studies have aimed to optimize this activity. These studies revealed that introducing a phenyl thioether group into the pyridine (B92270) ring of the scaffold can dramatically improve the in vivo potency, leading to the identification of broad-spectrum anthelmintic agents. researchgate.net

Advanced Research and Future Directions for Imidazo 1,2 a Pyridin 6 Amine Analogs

Lead Compound Identification and Optimization Strategies

The discovery and refinement of new drug candidates based on the imidazo[1,2-a]pyridine (B132010) framework is a dynamic area of research. Optimization strategies aim to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

Rational Design Based on SAR and Computational Studies

Rational drug design for imidazo[1,2-a]pyridine analogs heavily relies on understanding Structure-Activity Relationships (SAR) and employing computational methods. SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity.

For instance, in the development of anti-tuberculosis agents, initial SAR studies on imidazo[1,2-a]pyridine amides (IPAs) revealed that the N-benzylcarboxamide group was potent, while other modifications, such as tertiary carboxamides or reversed amides, eliminated the activity. nih.gov Further exploration of substituents at the C2 and C6 positions led to compounds with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. nih.gov The optimization of one IPA lead compound, which ultimately led to the clinical candidate Q203, highlighted that the amide linker is crucial for activity and that the linearity and lipophilicity of the amine portion play a key role in improving efficacy and pharmacokinetic profiles. researchgate.net

In the context of anticancer research, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors. nih.gov Systematic SAR studies identified a promising compound with nanomolar potency against the target enzyme and significant antiproliferative activity in breast cancer cell lines. nih.gov Similarly, for anti-leishmanial compounds, SAR analysis showed that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-a]pyridine core were tolerated, retaining activity. nih.gov The nature of the substituent at the 3-position was found to be critical, with aniline-type substitutions containing polar heteroatoms or halogens enhancing potency and selectivity. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Imidazo[1,2-a]pyridine Analogs
Target/ActivityScaffold PositionFavorable Substitutions/ModificationsUnfavorable Substitutions/ModificationsReference
Anti-tuberculosis (QcrB inhibitors)3-carboxamideN-Benzylcarboxamide; Piperidine/piperazine (B1678402) linker between phenyl ringsTertiary carboxamide, reversed amide nih.gov
Anti-tuberculosis (QcrB inhibitors)C2 and C62-ethyl-6-chloro substitution improved potencyData not specified nih.gov
Anticancer (PI3Kα inhibitors)2, 6, and 8Systematic modifications led to a potent inhibitor (compound 35)Data not specified nih.gov
Anti-leishmanial3-positionAniline-type substitutions with polar heteroatoms or halogensBasic (e.g., amino) and non-basic heteroatoms in small alkyl groups nih.gov
Anti-leishmanial6 and 76-methyl group improves potency with 3-aryl substitution6-methyl group decreases potency with 3-alkyl substitution nih.gov

Scaffold Hopping Strategies

Scaffold hopping is a computational or rational design strategy used to identify isosteric replacements for a core molecular structure, aiming to discover new chemical series with improved properties. This technique has been applied to imidazo[1,2-a]pyridine-based compounds to explore novel chemical space.

In the development of anti-tuberculosis drugs targeting the QcrB complex, the success of the imidazo[1,2-a]pyridine agent Q203 prompted interest in scaffold hopping. nih.gov Researchers replaced the fused bicyclic imidazo[1,2-a]pyridine framework with other bicyclic scaffolds, such as pyrazolo[1,5-a]pyridines-3-carboxamides, to identify new molecules with the same biological target. nih.gov Another computational scaffold hopping exercise, using 3D shape and electrostatic similarity, successfully identified an imidazo[1,2-a]pyrazin-8-one scaffold as a positive allosteric modulator of the mGlu2 receptor, starting from a triazolopyridine lead. acs.org This strategy can lead to new chemotypes with potentially superior pharmacological profiles.

Development of Chemical Probes and Tools for Biological Research

To better understand the biological roles and mechanisms of action of imidazo[1,2-a]pyridine analogs, specific chemical probes and tools are being developed. These tools are essential for target validation and studying drug distribution in vitro and in vivo.

Radiolabeling Strategies (e.g., Carbon-11 (B1219553) labeling for PET probe development for in vitro or ex vivo studies)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes. mdpi.comscholaris.ca Developing PET probes based on potent drug molecules requires the incorporation of a positron-emitting radionuclide, such as carbon-11 (¹¹C), into the structure. mdpi.com

A notable example is the development of a ¹¹C-labeled imidazo[1,2-a]pyridine derivative designed as a PET probe for imaging the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. nih.govnih.gov The lead compound, a potent dual PI3K/mTOR inhibitor, was selected for radiolabeling due to its high affinity and positions amenable to methylation. nih.govnih.gov The synthesis of the PET tracer, N-[¹¹C]7, was achieved by reacting its N-demethylated precursor with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) through an N-¹¹C-methylation reaction. nih.gov The final product was obtained with high radiochemical purity (>99%) and a molar activity ranging from 296-555 GBq/µmol. nih.govnih.gov Such probes are invaluable for studying drug-target engagement and pharmacokinetics in preclinical research. researchgate.net

Table 2: Radiolabeling of an Imidazo[1,2-a]pyridine Derivative for PET Imaging
Tracer NamePrecursorRadiolabeling AgentReaction TypeRadiochemical PurityMolar Activity (Am)Reference
N-[11C]7N-demethylated precursor (11)[11C]Methyl triflate ([11C]CH₃OTf)N-11C-methylation>99%296-555 GBq/µmol nih.gov

Expansion of Synthetic Methodologies for Diversification

The ability to generate a wide variety of structurally diverse analogs is fundamental to medicinal chemistry. Consequently, there is ongoing research into developing new and more efficient synthetic methods for the imidazo[1,2-a]pyridine core, focusing on novel reactions and broad substrate compatibility.

Novel Coupling Reactions and Functional Group Tolerances

Modern synthetic chemistry has provided numerous innovative methods for constructing the imidazo[1,2-a]pyridine ring system, often with high efficiency and tolerance for a wide range of functional groups. This tolerance is crucial as it allows for the late-stage modification of complex molecules without the need for extensive protecting group chemistry.

Several novel coupling reactions have been developed:

Copper-Catalyzed Reactions: A three-component coupling reaction using copper as a catalyst can efficiently synthesize imidazo[1,2-a]pyridine derivatives from a 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne. bio-conferences.org This method is noted for its simplicity and high degree of functional group tolerance. bio-conferences.org Another approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is also compatible with a broad range of functional groups. organic-chemistry.org

Catalyst-Free Reactions: Efficient syntheses have been developed that proceed without a metal catalyst. One such method involves the reaction of α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C. bio-conferences.org Another catalyst-free approach is the one-pot reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines at room temperature, which demonstrates tolerance for various functional groups. acs.org

Photocatalyzed Reactions: Visible light-induced C-H functionalization has emerged as a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core. nih.gov These methods often operate under mild conditions and exhibit wide functional group tolerance, allowing for reactions such as perfluoroalkylation and phosphorylation at the C3 position. nih.gov

These advanced synthetic methodologies facilitate the rapid generation of diverse compound libraries, which is essential for exploring the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold. bio-conferences.orgacs.org

Sustainable and Scalable Synthesis of Imidazo[1,2-a]pyridines

The development of sustainable and scalable synthetic methodologies for imidazo[1,2-a]pyridines is a critical focus of contemporary chemical research, driven by the significant biological activities of this heterocyclic scaffold. Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact and enhance efficiency. Key strategies include the use of aqueous media, microwave assistance, metal-free catalysts, and multicomponent reactions.

One notable sustainable approach is the use of aqueous micellar media for the synthesis of imidazo[1,2-a]pyridine derivatives. A Cu(II)–ascorbate-catalyzed A3-coupling reaction has been developed that proceeds efficiently in the presence of sodium dodecyl sulfate (SDS) in water google.com. This method offers an environmentally friendly alternative to traditional syntheses that often rely on volatile organic solvents.

Another green alternative is the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction that allows for the one-pot synthesis of imidazo[1,2-a]pyridines nih.gov. This reaction can be performed using eco-friendly catalysts such as ammonium chloride in ethanol, and its efficiency can be further enhanced by microwave irradiation, which significantly reduces reaction times nih.govbohrium.com. The use of microwave assistance represents a significant advancement in streamlining the synthetic process, leading to higher yields and product purity researchgate.net.

Metal-free synthetic routes have also been developed to address the challenges associated with metal contamination in pharmaceutical compounds. A rapid and efficient method for the synthesis of imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been reported nd.edu. This approach, which involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums, can provide quantitative yields on a gram scale within minutes, demonstrating a significant improvement in space-time-yield compared to metal-catalyzed routes nd.edu. Furthermore, ultrasound-assisted C-H functionalization of ketones in water provides another metal-free and base-free method with broad functional-group compatibility google.com.

The use of air as a green oxidant is another sustainable strategy. A copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins utilizes air as the oxidant nih.gov. This method is environmentally friendly and efficient for the construction of various functionalized imidazo[1,2-a]pyridines nih.gov.

Table 1: Comparison of Sustainable Synthesis Methods for Imidazo[1,2-a]pyridines

Method Key Features Advantages
Cu(II)–Ascorbate-Catalyzed A3-Coupling Aqueous micellar media (SDS) Environmentally friendly, avoids volatile organic solvents google.com
Groebke–Blackburn–Bienaymé Reaction (GBBR) Multicomponent, one-pot synthesis, microwave assistance Efficient, reduced reaction times, higher yields nih.govresearchgate.net
NaOH-Promoted Cycloisomerization Metal-free, aqueous, ambient conditions Rapid, high-yielding, scalable, avoids metal contamination nd.edu
Ultrasound-Assisted C-H Functionalization Metal-free, water as solvent Mild reaction conditions, no base required google.com
Copper-Catalyzed Synthesis with Air Oxidant One-pot procedure, air as oxidant Environmentally friendly, abundant and low-cost oxidant nih.gov

Exploration of New Biological Targets and Pathways

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities. Analogs of 7-Methylimidazo[1,2-a]pyridin-6-amine have been investigated as inhibitors of various enzymes and as modulators of key signaling pathways implicated in numerous diseases.

Uncharted Enzyme Classes and Protein Interactions

Research into imidazo[1,2-a]pyridine analogs has revealed their potential to inhibit several enzyme classes. A significant area of investigation is their activity as protein kinase inhibitors. Specific derivatives have been identified as potent inhibitors of Akt, a serine/threonine kinase involved in cell survival and proliferation google.com. The phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, is another major target, with several imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors nih.govgoogle.com. Additionally, these compounds have been explored as inhibitors of platelet-derived growth factor receptor (PDGFR) and the mesenchymal-epithelial transition factor (c-Met) nih.govbio-conferences.org.

Beyond kinases, imidazo[1,2-a]pyridine derivatives have been screened against other enzyme classes. In silico studies have predicted the binding affinity of some analogs for human farnesyl diphosphate (B83284) synthase and human phosphodiesterase 3B google.com. Furthermore, some derivatives have been found to modulate the STAT3/NF-κB signaling pathway, which plays a crucial role in inflammation and cancer nd.edugoogle.com.

The exploration of protein-protein interactions is another avenue of research. The imidazo[1,2-a]pyridine scaffold has been used as a dipeptide surrogate to mimic substrate binding and inhibit protein kinases like Akt google.com. Molecular docking studies have been employed to predict the interactions between these compounds and their protein targets, providing insights into their mechanism of action nd.edugoogle.comgoogle.com.

Investigations into Host-Pathogen Interactions Mediated by the Compound

Imidazo[1,2-a]pyridine analogs have shown significant promise in the context of infectious diseases, particularly in mediating host-pathogen interactions. A substantial body of research has focused on their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several derivatives have demonstrated nanomolar activity against replicating Mtb and have also shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains researchgate.netgoogle.comgoogle.com.

The mechanism of action of these antitubercular agents is believed to involve the inhibition of key mycobacterial enzymes. One of the primary targets identified is the QcrB subunit of the electron transport chain's cytochrome bcc complex, which is crucial for ATP homeostasis researchgate.netgoogle.com. Other potential targets in Mtb include pantothenate synthetase and ATP synthase, indicating that these compounds can disrupt multiple metabolic pathways essential for the bacterium's survival google.comgoogle.com.

In addition to tuberculosis, imidazo[1,2-a]pyridine derivatives have been investigated for their potential in treating other infectious diseases. For instance, a virtual screening collaboration has explored an imidazo[1,2-a]pyridine hit series for the treatment of visceral leishmaniasis, a parasitic disease organic-chemistry.org. This research highlights the potential of this chemical scaffold to be developed into novel anti-infective agents that can modulate the interactions between pathogens and their hosts.

Table 2: Investigated Biological Targets of Imidazo[1,2-a]pyridine Analogs

Target Class Specific Target Therapeutic Area
Protein Kinases Akt, PI3Kα, PDGFR, c-Met Cancer, Inflammation google.comnih.govnih.govgoogle.combio-conferences.org
Other Enzymes Farnesyl diphosphate synthase, Phosphodiesterase 3B Various google.com
Signaling Pathways STAT3/NF-κB Inflammation, Cancer nd.edugoogle.com
Mycobacterial Enzymes QcrB, Pantothenate synthetase, ATP synthase Tuberculosis researchgate.netgoogle.comgoogle.com
Parasitic Targets Leishmania donovani Leishmaniasis organic-chemistry.org

Patent Literature Analysis for Research Landscape

The patent landscape for imidazo[1,2-a]pyridine derivatives reveals a highly active and competitive area of research and development, underscoring the therapeutic potential of this scaffold. Numerous patents have been filed covering the synthesis, composition of matter, and methods of use for a wide array of analogs.

A significant portion of the patent literature focuses on the application of imidazo[1,2-a]pyridine compounds as therapeutic agents. Patents disclose their use in treating a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. For instance, several patents describe the use of these compounds as kinase inhibitors for the treatment of cancer google.comgoogle.com. The inhibition of kinases such as RIPK2 is another area of active patenting for inflammatory diseases google.com.

In the field of infectious diseases, there is a strong focus on the development of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents google.comnih.govnd.edu. These patents often cover novel compounds with improved potency against drug-resistant strains of Mycobacterium tuberculosis researchgate.net.

Furthermore, the patent literature also covers the use of imidazo[1,2-a]pyridine derivatives for treating gastrointestinal disorders, such as those caused by excessive gastric acid secretion, by targeting the proton pump organic-chemistry.org. Their potential as anxiolytics, targeting GABA receptors, has also been a subject of patent applications.

The synthesis of imidazo[1,2-a]pyridines is another key area in the patent literature. Many patents claim novel and efficient synthetic methods for preparing these compounds, reflecting the importance of developing scalable and cost-effective manufacturing processes google.comnih.govnd.edu.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Key challenges include:
  • Process control (e.g., continuous flow systems to manage exothermic reactions) .
  • Purification via column chromatography or recrystallization for bulk batches.
  • Byproduct mitigation using real-time monitoring (e.g., in-line FTIR) .

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